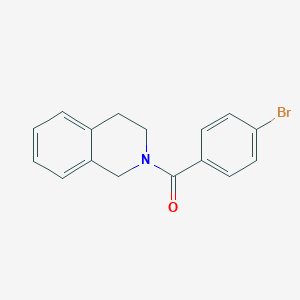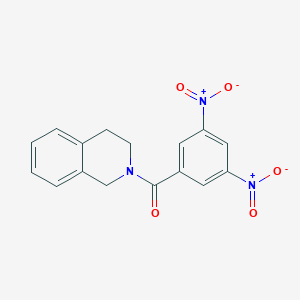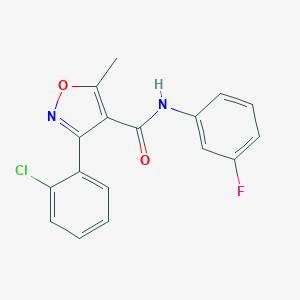
3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzonitrile with 3-fluoroaniline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, to optimize the yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 1-(2-chlorophenyl)-3-(3-fluorophenyl)urea
- 2-chloro-3-fluorophenyl isoxazole
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12ClFN2O2 |
|---|---|
Molecular Weight |
330.7g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12ClFN2O2/c1-10-15(17(22)20-12-6-4-5-11(19)9-12)16(21-23-10)13-7-2-3-8-14(13)18/h2-9H,1H3,(H,20,22) |
InChI Key |
PJUXFMOFBKGRMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]carbothioyl}morpholine](/img/structure/B415943.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415944.png)
![4-{[4-(1-Naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415946.png)
![5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B415947.png)
![2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B415950.png)
![2-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]malononitrile](/img/structure/B415953.png)
![ethyl 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415954.png)
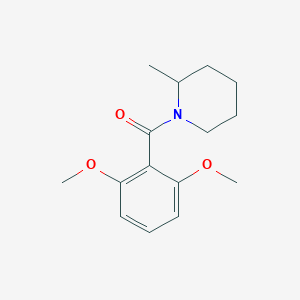
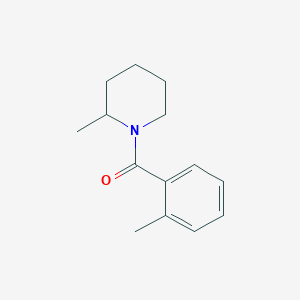
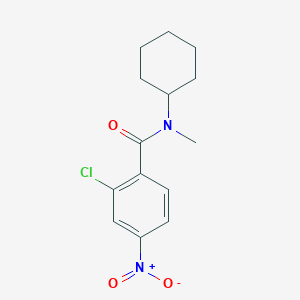
![Dimethyl 2-[(4-bromobenzoyl)amino]terephthalate](/img/structure/B415962.png)

